4-Butylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Butylaniline-related compounds involves multiple steps, including the robust synthesis of fragments such as 2-amino-5-tert-butylpyridine, which shows improved physicochemical properties over 4-tert-butylaniline for drug-like properties. This synthesis pathway yields pharmaceutical compounds and their oxidative metabolites, aiding in the elucidation of metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).
Molecular Structure Analysis
4-Butylaniline and its derivatives' molecular structure is central to their reactivity and properties. The molecular and crystal structure of related compounds, such as 4-methoxybenzylidene-4′-n-butylaniline (MBBA), was determined at low temperatures, showing orthorhombic crystals with smectic-like molecular packing, highlighting the influence of molecular structure on the material's properties (Boese, Antipin, Nussbaumer, & Bläser, 1992).
Chemical Reactions and Properties
4-Butylaniline participates in various chemical reactions, including oxidative Povarov reactions leading to the synthesis of 2,4-diarylquinoline derivatives. This method underlines the compound's utility in organic synthesis, providing new pathways for synthesizing complex molecules (Liu, Liu, Zhu, Ma, & Jia, 2015).
Physical Properties Analysis
The copolymers of aniline and N-butylaniline, for example, demonstrate the dependency of electrical and physical properties on composition, showcasing a percolation transition in conductivity. This highlights the material's potential in electrical and electronic applications (Bergeron & Dao, 1992).
Chemical Properties Analysis
4-Butylaniline and its derivatives exhibit a variety of chemical properties, such as participating in base-catalyzed oxygenation reactions. These reactions incorporate molecular oxygen into the aromatic ring, showing the compound's reactive versatility and potential for further chemical modifications (Nishinaga, Itahara, Nakamura, Matsuura, Rieker, Bracht, & Lindner, 1978).
Scientific Research Applications
Mutagenicity and Toxicology : 4-Butylaniline has been studied for its mutagenic potential. In vivo micronucleus tests on mice showed that 4-Butylaniline induced genetic effects in bone marrow cells, suggesting its mutagenic capabilities (Kim, Shin, Kim, & Rim, 2019). Another study using the Ames reverse mutation assay confirmed its mutagenic and potentially carcinogenic properties (Rim & Kim, 2017).
Material Science : 4-Butylaniline has been observed to contribute to the formation of liquid crystalline phases. In particular, it forms nematic phases at room temperature, and its behavior under magnetic fields and temperature changes has been studied (Pépy, Fouret, More, & Rosta, 1989). Moreover, its cardiotonic effects were investigated in isolated cardiac tissue preparations (Castiella et al., 1995).
Environmental Applications : A study on the preparation of 4-butylaniline-bonded attapulgite highlighted its potential for pre-concentration of bisphenol A in trace quantities, showing high affinity and effective adsorption capabilities (Chu, Cai, & Shao, 2015).
Chemical Synthesis and Recovery : Research on 4-butylaniline-impregnated resins demonstrated their effectiveness in adsorbing Rh(III) from solutions, suggesting applications in metal recovery processes (Matsumoto et al., 2020).
Pharmaceutical Research : The synthesis of 2-amino-5-tert-butylpyridine, which has better drug-like properties compared to 4-tert-butylaniline, indicates the relevance of 4-Butylaniline derivatives in drug discovery (Thomson, Reilly, & Sandham, 2011).
Safety And Hazards
4-Butylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .
Relevant Papers
- “Preparation of 4‐butylaniline‐bonded silica gel for the solid‐phase extraction of flavone glycosides” - This paper discusses the use of 4-butylaniline in the extraction of flavone glycosides .
- “Mutagenicities of 4-butylaniline and N-butylaniline determined by a modified Ames test” - This paper discusses the potential health hazards posed to workers by 4-butylaniline .
properties
IUPAC Name |
4-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021856 | |
Record name | 4-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylaniline | |
CAS RN |
104-13-2 | |
Record name | 4-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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